1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a dioxolane ring via an ethanone linkage
Preparation Methods
The synthesis of 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and ethylene glycol.
Formation of Dioxolane Ring: The first step involves the formation of the dioxolane ring by reacting 4-cyanobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Formation of Ethanone Linkage: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde or ketone.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound may be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The cyano group and dioxolane ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds such as:
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Similar structure but with a propanone linkage instead of ethanone.
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-butanone: Similar structure but with a butanone linkage.
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-pentanone: Similar structure but with a pentanone linkage.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications compared to its analogs.
Properties
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c13-8-9-1-3-10(4-2-9)11(14)7-12-15-5-6-16-12/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPPENODHVMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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